Compound Description: PF-06767832 is a potent and selective positive allosteric modulator (PAM) of the muscarinic M1 receptor subtype. It was developed as a potential therapeutic agent for cognitive deficits in schizophrenia and Alzheimer's disease. While it showed promising M1 selectivity and good brain penetration, extensive safety profiling revealed gastrointestinal and cardiovascular side effects.
Relevance: Both PF-06767832 and 5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide share the 1,3-thiazole moiety as a key structural feature. Both compounds are focused on exploring the therapeutic potential of heterocyclic compounds containing thiazole rings.
Compound Description: This compound and its salts demonstrate superior bioavailability and act as an antagonist of the leukotriene-B4 receptor. [, , , ] Research indicates its potential as a pharmaceutical composition for preventing and treating osteoporosis. [, ] Studies also suggest potential applications in treating bone fractures and allergic inflammatory diseases.
Relevance: This compound and 5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide both feature a 2-isopropyl-1,3-thiazol-4-yl moiety within their structures. [, , , ] This shared structural element highlights the focus on exploring the pharmacological properties of compounds containing substituted thiazole rings.
Compound Description: Meloxicam is a well-known nonsteroidal anti-inflammatory drug (NSAID). [, ] Its crystal structure reveals a half-chair conformation for the thiazine ring and stabilization through intra- and intermolecular hydrogen bonds. An improved manufacturing process utilizing a novel potassium salt monohydrate of meloxicam allows for efficient impurity removal and high-purity drug substance production.
Relevance: While Meloxicam does not share the 2-isopropyl-1,3-thiazol-4-yl moiety with 5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide, it is structurally related through the presence of a substituted 1,3-thiazole ring connected to a carboxamide group. [, ] This emphasizes the research interest in thiazole-containing carboxamides for medicinal applications.
Relevance: Although Ivacaftor does not share direct structural similarities with 5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide, its inclusion in this list is based on its classification as a potentiator drug and its involvement in cystic fibrosis treatment. This highlights the diverse therapeutic applications of small molecules targeting specific protein functions.
Relevance: BF1 and 5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide both belong to the chemical class of thiazole-containing carboxamides. [, ] They both highlight the research efforts towards exploring the cytotoxic potential of thiazole derivatives in cancer therapy.
Compound Description: PP2 is another thiazole derivative that has exhibited cytotoxic effects against various cancer cells in vitro. [, ] Studies investigating its effect on the liver of healthy and tumor-bearing mice suggest it may not cause severe liver toxicity.
Relevance: PP2 is structurally related to 5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide through the presence of a thiazole ring within its structure. [, ] This further emphasizes the interest in exploring the pharmacological potential of thiazole-containing compounds.
Compound Description: WU-1 is a small molecule inhibitor of the Plasmodium falciparum hexose transporter (PfHT). It shows promise as a potential antimalarial drug by blocking glucose uptake and inhibiting parasite growth. WU-1 exhibits minimal effects on human glucose transporters (GLUTs), indicating good selectivity for PfHT.
Relevance: Although WU-1 differs significantly in structure from 5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide, its inclusion highlights the exploration of carboxamides containing heterocyclic rings (oxazole in this case) for diverse therapeutic applications.
Compound Description: Rovatirelin hydrate is a potent, orally active thyrotropin-releasing hormone (TRH) mimetic. Its central nervous system (CNS) effects are significantly higher than those of TRH after intravenous administration. The study focuses on the structure-activity relationship of all stereoisomers of rovatirelin, highlighting the importance of stereochemistry in determining biological activity.
Relevance: Rovatirelin and 5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide share the presence of both 1,3-thiazole and 1,3-oxazole rings in their structures. This demonstrates the interest in exploring the pharmacological properties of compounds containing these heterocyclic motifs.
Isopropyl 3-Chloro-5-{1-({6-[2-(5-Ethyl-4-methyl-1,3-thiazol-2-yl)ethyl]-4-morpholin-4-ylpyridin-2-yl}amino)ethyl]phenylcarbamate (Compound A)
Compound Description: Compound A is a specific Y1 receptor antagonist. In a study investigating the role of neuropeptide Y (NPY) in regulating gonadotropin-releasing hormone (GnRH) release, Compound A did not stimulate GnRH secretion in juvenile male monkeys. These findings suggest that Y1 receptor antagonism may not play a significant role in the prepubertal regulation of GnRH.
Relevance: Both Compound A and 5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide contain a substituted 1,3-thiazole ring in their structures. This illustrates the use of thiazole-containing compounds for modulating different biological targets and their potential in diverse therapeutic areas.
Compound Description: Compound 8 is a pyrazinecarboxamide derivative that exhibits notable antifungal activity against Trichophyton mentagrophytes.
Relevance: Though Compound 8 and 5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide have different core structures, they share a similar motif of a carboxamide group linked to a substituted 1,3-thiazole ring. This showcases the common structural features used in developing compounds with biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.